4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 6-chloro-2-methoxyacridine, 1,3-thiazole, and benzenesulfonamide. The key steps in the synthesis may include:
Nitration and Reduction: Nitration of 6-chloro-2-methoxyacridine followed by reduction to form the corresponding amine.
Coupling Reaction: Coupling of the amine with 1,3-thiazole under suitable conditions to form the intermediate.
Sulfonation: Introduction of the benzenesulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide may be studied for its potential antimicrobial and anticancer activities. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structural features suggest it may have activity against certain diseases, and it could be a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: An anthracenedione used in cancer treatment.
Uniqueness
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5433-31-8 |
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Molecular Formula |
C23H17ClN4O3S2 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H17ClN4O3S2/c1-31-16-5-9-20-19(13-16)22(18-8-2-14(24)12-21(18)27-20)26-15-3-6-17(7-4-15)33(29,30)28-23-25-10-11-32-23/h2-13H,1H3,(H,25,28)(H,26,27) |
InChI Key |
KSVCKYTZBLWIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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